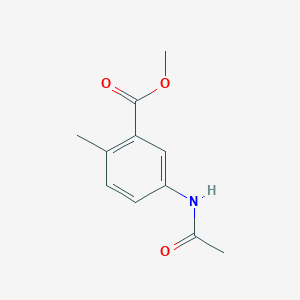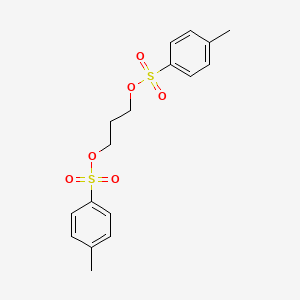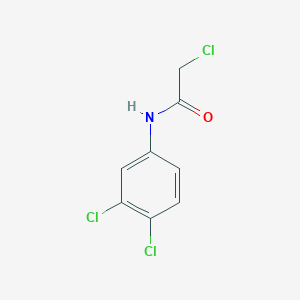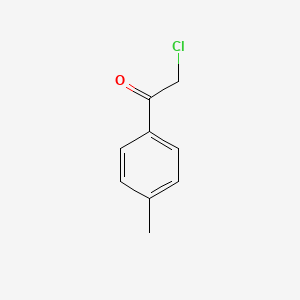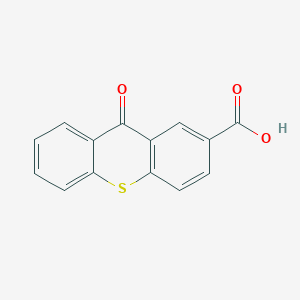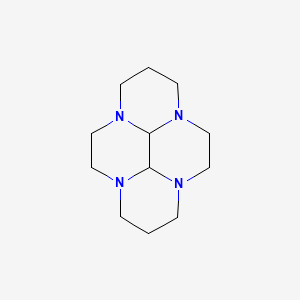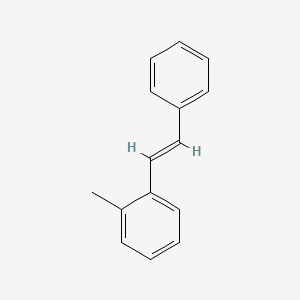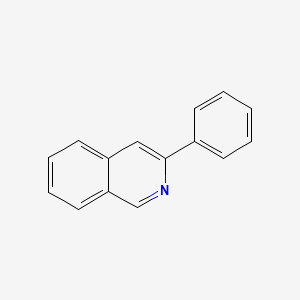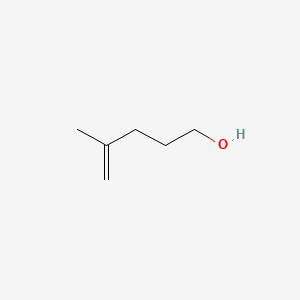
4-Methyl-4-penten-1-OL
Overview
Description
4-Methyl-4-penten-1-ol is a chemical compound with the molecular formula C6H12O. It has an average mass of 100.159 Da and a monoisotopic mass of 100.088814 Da .
Synthesis Analysis
The copolymerization of 4-methyl-1-pentene (4M1P) with 9-decen-1-ol (9D1O) or 4-penten-1-ol (4P1O) was conducted using metallocene catalysts .Molecular Structure Analysis
The molecular structure of this compound consists of 6 carbon atoms, 12 hydrogen atoms, and 1 oxygen atom .Chemical Reactions Analysis
The copolymerization of 4-methyl-1-pentene (4M1P) with 9-decen-1-ol (9D1O) or 4-penten-1-ol (4P1O) was conducted using rac-Me2Si(2-Me-Ind)2ZrCl2/MAO as the catalyst system .Physical and Chemical Properties Analysis
This compound has a density of 0.8±0.1 g/cm3. It has a boiling point of 147.3±9.0 °C at 760 mmHg .Scientific Research Applications
Polymerization Applications
4-Methyl-1-pentene (4 MP), a branched α-olefin, has been extensively studied for its polymerization potential. Notable research includes its polymerization using α-diimine nickel complexes, resulting in amorphous elastomers with low glass transition temperature. Various types of branches and microstructural units present in the polymers were analyzed using Nuclear Magnetic Resonance (NMR) and Distortionless Enhancement by Polarization Transfer (DEPT) analyses (Gao et al., 2011).
Dielectric Material for Energy Storage
Poly-4-methyl-1-pentene has been identified as a suitable dielectric material comparable to biaxially oriented polypropylene (BOPP), widely used in capacitors. Its use in polymer composites, particularly in energy storage applications, has attracted significant research interest, with patents focusing on its application in this area (Ghule, Laad, & Tiwari, 2021).
Application in Lubricants
Research has also explored the use of 4-Methyl-1-pentene oligomers as thickening agents for petroleum oils. These oligomers are shown to improve the viscosity-temperature characteristics of oils, offering superior stability and resistance to thermal degradation compared to other compounds (Akhmedov & Mamedova, 2003).
Copolymerization Studies
Significant attention has been given to the copolymerization of 4-methyl-1-pentene with various compounds. For instance, its copolymerization with α,ω-alkenols using metallocene catalysts has been studied, revealing insights into the dyad distribution and the effects on melting temperature and crystalline form of the resulting copolymers (Wang et al., 2016).
Molecular Structure and Analysis
Detailed molecular structure and conformation studies of 4-Methyl-1-pentene and its copolymers have been conducted using techniques like gas electron diffraction, NMR spectroscopy, and X-ray diffraction methods. These studies have provided valuable insights into the molecular behavior and characteristics of these compounds under various conditions (Mizuno et al., 1992; Samuel & Mohan, 2004).
Catalysis and Reaction Mechanisms
There is also significant research on the catalysis of isomerization and polymerization reactions involving 4-Methyl-1-pentene. These studies have explored various catalyst systems and reaction mechanisms, contributing to a deeper understanding of the chemical behavior of 4-Methyl-1-pentene in different environments (Given & Hill, 1968; Mitkova et al., 1995).
Safety and Hazards
4-Methyl-4-penten-1-ol is classified as a flammable liquid and vapor. It is advised to keep away from heat/sparks/open flames/hot surfaces, and to use personal protective equipment. In case of skin contact, it is recommended to take off immediately all contaminated clothing and rinse skin with water .
Properties
IUPAC Name |
4-methylpent-4-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-6(2)4-3-5-7/h7H,1,3-5H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFHPLKGPULNQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10177030 | |
| Record name | 4-Methylpent-4-ene-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10177030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22508-64-1 | |
| Record name | 4-Methyl-4-penten-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22508-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-4-penten-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022508641 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methylpent-4-ene-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10177030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methylpent-4-ene-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.936 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-METHYL-4-PENTEN-1-OL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DG4X78WZ6A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-Methyl-4-penten-1-ol react with Thallium Triacetate (TTA) and what is the major product formed?
A1: When this compound is treated with TTA in benzene, it undergoes intramolecular cyclization to form a mixture of two products: a β-acetoxylated tetrahydrofuran and a β-acetoxylated tetrahydropyran. Interestingly, the major product formed in this reaction is the six-membered ring (tetrahydropyran) derivative. [] This selectivity towards the six-membered ring is likely due to the presence of the methyl substituent on the double bond, which influences the stability of the transition state during cyclization. In contrast, when the reaction is carried out in acetic acid, the six-membered cyclic ether (tetrahydropyran) is the sole cyclization product. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


